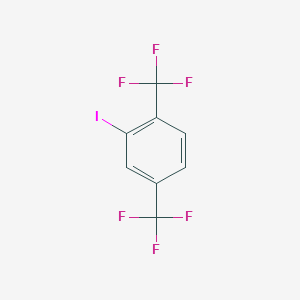

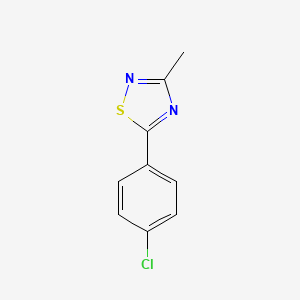

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole” was characterized by various spectroscopic techniques and single-crystal X-ray diffraction . Another related compound, “5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides”, was synthesized in a six-step process starting from 4-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of a similar compound, “5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole”, was reported. The crystal structure crystallized in the orthorhombic space group Pna21 and the unit cell consisted of 8 asymmetric molecules .Scientific Research Applications

Antimicrobial Activity

The compound 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole has been explored in various scientific studies for its potential antimicrobial properties. For instance, its derivative synthesized from a Mannich base demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). This indicates its potential utility in developing new antimicrobial agents.

Structural and Electronic Properties

A detailed comparison between observed and theoretical density functional theory (DFT) calculations on the structure of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole revealed insights into its crystal and molecular structure, electronic properties, and potential application as a nonlinear optical (NLO) material. The study suggests its applicability in designing new chemical entities for specific applications, highlighting its structural geometry and electronic properties (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).

Corrosion Inhibition

Research on the corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles, including derivatives of 5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole, for mild steel in acidic solutions has shown promising results. These compounds exhibit good inhibition properties, making them viable candidates for corrosion protection applications, which is essential for extending the lifespan of metal infrastructure (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

Anticancer Potential

Another area of research interest is the anticancer potential of thiadiazole derivatives. Studies have evaluated the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating promising anticancer activity against the breast carcinoma cell line MCF-7. This suggests the potential for these compounds to be developed into effective anticancer agents (Gomha, Salah, & Abdelhamid, 2014).

Antiviral Activity

The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides has led to the discovery of compounds with antiviral activity, particularly against the tobacco mosaic virus. This highlights the potential of such derivatives in the development of new antiviral drugs, which is crucial for managing and controlling viral infections (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Safety And Hazards

properties

IUPAC Name |

5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDMQQBPPCLSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372342 | |

| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

CAS RN |

74466-94-7 | |

| Record name | 5-(4-chlorophenyl)-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)